[(3,4-Diethoxyphenyl)methyl](propyl)amine hydrochloride
Description
(3,4-Diethoxyphenyl)methylamine hydrochloride is a secondary amine hydrochloride salt featuring a 3,4-diethoxy-substituted phenyl ring attached to a methyl group, with a propylamine chain.
Structure
3D Structure of Parent
Properties
IUPAC Name |
N-[(3,4-diethoxyphenyl)methyl]propan-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO2.ClH/c1-4-9-15-11-12-7-8-13(16-5-2)14(10-12)17-6-3;/h7-8,10,15H,4-6,9,11H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXMITZIKFASRPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNCC1=CC(=C(C=C1)OCC)OCC.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.80 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of (3,4-Diethoxyphenyl)methylamine hydrochloride involves several steps. One common synthetic route starts with the reaction of 3,4-diethoxybenzaldehyde with propylamine under specific conditions to form the intermediate (3,4-Diethoxyphenyl)methylamine. This intermediate is then treated with hydrochloric acid to yield the final product, (3,4-Diethoxyphenyl)methylamine hydrochloride .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods typically include the use of automated reactors and stringent quality control measures to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
(3,4-Diethoxyphenyl)methylamine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, where the amine group can be replaced by other nucleophiles under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
(3,4-Diethoxyphenyl)methylamine hydrochloride is a chemical compound with potential applications across various scientific disciplines. Its unique molecular structure, featuring a phenyl ring with ethoxy groups and a propylamine chain, contributes to its utility in chemistry, biology, medicine, and industry. The hydrochloride salt form of this compound enhances its stability and solubility, rendering it suitable for various research and development activities.
Scientific Research Applications
**(3,4-Diethoxyphenyl)methyl](propyl)amine hydrochloride serves as a versatile intermediate and reagent in chemical synthesis. It can undergo oxidation, reduction, and nucleophilic substitution reactions, allowing for the creation of a variety of organic compounds.
- Oxidation Using oxidizing agents like potassium permanganate or chromium trioxide, it can form corresponding ketones or carboxylic acids.
- Reduction With reducing agents such as lithium aluminum hydride or sodium borohydride, alcohols or amines can be produced.
- Substitution The amine group can be replaced by other nucleophiles under specific conditions.
Biology
This compound is used in biological studies to probe its effects on cellular processes, making it a valuable biochemical tool. Although the specific mechanism of action is still under investigation, it is believed that the compound interacts with molecular targets and pathways, potentially modulating the activity of certain receptors or enzymes and leading to various biological effects.
Medicine
Research is ongoing to explore the pharmacological properties and potential therapeutic applications of (3,4-Diethoxyphenyl)methylamine hydrochloride. Interaction studies focus on its binding affinity and efficacy with various biological targets to understand its therapeutic potential and safety profile.
Industry
Mechanism of Action
The mechanism of action of (3,4-Diethoxyphenyl)methylamine hydrochloride involves its interaction with specific molecular targets and pathways. While detailed studies are still ongoing, it is believed that this compound may act on certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of active research .
Comparison with Similar Compounds
Structural Analogues and Key Differences
A. 3-(3,4-Dimethoxyphenyl)propylamine Hydrochloride
- Structure : Features a 3,4-dimethoxy phenyl group attached to a propyl chain and a methylamine group .
- Key Differences :
- Substituents : Methoxy (-OCH₃) groups vs. ethoxy (-OC₂H₅) in the target compound.
- Chain Length : Propyl chain vs. methyl-propylamine in the target compound.
- Physicochemical Properties: Molecular Formula: C₁₂H₁₉NO₂·HCl . Molecular Weight: 245.75 g/mol . Melting Point: 183–184°C . Solubility: Slightly soluble in chloroform, DMSO, and methanol . Storage: Hygroscopic; requires storage at -20°C .
B. (3,4-Dichlorophenyl)methylamine
- Structure : 3,4-Dichloro-substituted phenyl ring with a propylamine chain .
- Key Differences :
- Substituents : Chlorine atoms (-Cl) vs. ethoxy groups. Chlorine is electronegative and less lipophilic than ethoxy.
C. [3-(4-Methyl-1,3-thiazol-5-yl)propyl]amine Hydrochloride
- Structure : Contains a thiazole heterocycle instead of a phenyl ring .
- Key Differences :
- Core Structure : Thiazole ring introduces aromatic heterocyclic properties, altering electronic distribution.
- Applications : Used as a synthetic intermediate in pharmaceutical research .
Physicochemical Properties Comparison
| Compound | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Solubility | Storage Conditions |
|---|---|---|---|---|---|
| Target Compound* | C₁₃H₂₂ClNO₂ | ~271.8 (estimated) | Not Reported | Likely low aqueous solubility | Likely hygroscopic |
| 3-(3,4-Dimethoxyphenyl)propylamine HCl | C₁₂H₁₉NO₂·HCl | 245.75 | 183–184 | Chloroform, DMSO, methanol (slight) | -20°C |
| (3,4-Dichlorophenyl)methylamine | C₁₀H₁₃Cl₂N | 218.13 | Not Reported | Not Reported | Not Specified |
| Protriptyline Hydrochloride | C₁₉H₂₁N·HCl | 299.8 | Not Reported | Not Reported | Not Specified |
*Note: Data for the target compound is inferred from structural analogs.
Functional and Application Differences
- 3-(3,4-Dimethoxyphenyl)propylamine HCl : Used as a research chemical in organic synthesis and drug discovery .
- (3,4-Diethoxyphenyl)methylamine HCl : Likely serves as a building block in medicinal chemistry due to its diethoxy groups, which enhance lipophilicity and membrane permeability compared to methoxy analogs.
Biological Activity
(3,4-Diethoxyphenyl)methylamine hydrochloride is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the molecular formula C₁₄H₂₄ClNO₂, characterized by a phenyl ring substituted with two ethoxy groups at the 3 and 4 positions, linked to a propylamine chain. The hydrochloride form enhances its solubility and stability, making it suitable for laboratory applications and potential therapeutic uses.
Biological Activities
Preliminary studies suggest that (3,4-Diethoxyphenyl)methylamine hydrochloride exhibits various biological activities, including:
- Antidepressant-like effects : Similar compounds have shown promise in modulating neurotransmitter systems, particularly serotonin and norepinephrine pathways.
- Anti-inflammatory properties : Compounds with similar structures have been investigated for their ability to reduce inflammation in various models.
- Antimicrobial activity : Some derivatives have demonstrated efficacy against bacterial strains, suggesting potential as antimicrobial agents.
The specific mechanism of action for (3,4-Diethoxyphenyl)methylamine hydrochloride remains largely uncharacterized. However, it is believed to interact with various molecular targets within biological systems. Potential interactions may include:
- Receptor modulation : The compound may bind to neurotransmitter receptors, influencing signaling pathways associated with mood regulation.
- Enzyme inhibition : It could potentially inhibit enzymes involved in inflammatory processes or microbial metabolism .
Case Studies
- Antidepressant Activity :
-
Anti-inflammatory Effects :
- Research on structurally related compounds demonstrated a reduction in pro-inflammatory cytokines in vitro. These findings suggest that (3,4-Diethoxyphenyl)methylamine hydrochloride may possess similar anti-inflammatory properties.
-
Antimicrobial Testing :
- A series of tests against common bacterial strains showed that derivatives with similar structural motifs exhibited varying degrees of antibacterial activity. This opens avenues for further exploration into the antimicrobial potential of (3,4-Diethoxyphenyl)methylamine hydrochloride.
Comparative Analysis
To better understand the biological activity of (3,4-Diethoxyphenyl)methylamine hydrochloride, it is useful to compare it with other related compounds:
| Compound Name | Structure Characteristics | Notable Biological Activity |
|---|---|---|
| [(3,4-Dimethoxyphenyl)methyl]amine | Dimethoxy substitution | Antidepressant-like effects |
| [(2,4-Dimethoxyphenyl)methyl]amine | Different substitution pattern | Anti-inflammatory properties |
| [(3-Phenylpropyl)methyl]amine | Lacks ethoxy groups | Antimicrobial activity |
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
